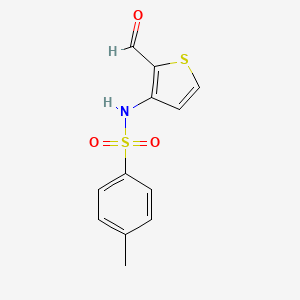
3-Mercaptopropyltrichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptopropyltrichlorosilane is an organosilicon compound with the chemical formula HS(CH₂)₃SiCl₃. It is a clear, colorless to light yellow liquid with a slightly unpleasant odor. This compound is known for its bifunctional nature, possessing both a reactive mercapto group and a hydrolyzable trichlorosilyl group. It is widely used in various applications, including surface modification, coupling agents, and as a precursor for the synthesis of other organosilicon compounds .
Méthodes De Préparation
3-Mercaptopropyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltrichlorosilane with sodium hydrosulfide in the presence of a phase transfer catalyst. The reaction is typically carried out in water as a solvent, with heating and stirring to obtain the crude product. The crude product is then dried, filtered, and distilled to yield the final product .
Industrial production methods often involve similar reaction conditions but are optimized for large-scale production. These methods focus on maximizing yield, reducing production costs, and ensuring safety and environmental compliance .
Analyse Des Réactions Chimiques
3-Mercaptopropyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like methanol and ammonia. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Mercaptopropyltrichlorosilane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Mercaptopropyltrichlorosilane involves its bifunctional nature. The mercapto group can form strong covalent bonds with metal surfaces, enhancing corrosion resistance and adhesion. The trichlorosilyl group can hydrolyze and condense to form siloxane bonds, creating a stable and durable network on various substrates .
Comparaison Avec Des Composés Similaires
3-Mercaptopropyltrichlorosilane can be compared with other similar compounds, such as:
3-Mercaptopropyltriethoxysilane: This compound has ethoxy groups instead of chloro groups, making it less reactive but more stable in certain conditions.
3-Mercaptopropyltrimethoxysilane: Similar to the triethoxysilane derivative, this compound has methoxy groups, offering different reactivity and solubility properties.
The uniqueness of this compound lies in its high reactivity due to the presence of trichlorosilyl groups, making it suitable for applications requiring strong adhesion and rapid hydrolysis .
Propriétés
Numéro CAS |
88334-67-2 |
|---|---|
Formule moléculaire |
C3H7Cl3SSi |
Poids moléculaire |
209.6 g/mol |
Nom IUPAC |
3-trichlorosilylpropane-1-thiol |
InChI |
InChI=1S/C3H7Cl3SSi/c4-8(5,6)3-1-2-7/h7H,1-3H2 |
Clé InChI |
LFISKRQSAQVHQP-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si](Cl)(Cl)Cl)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



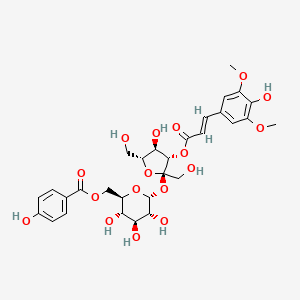

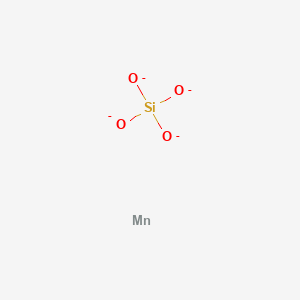
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14112138.png)
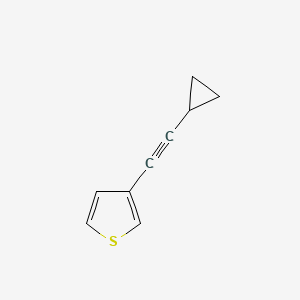

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)

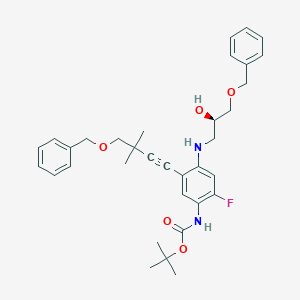
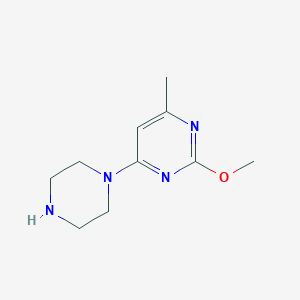
![N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14112178.png)
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)
